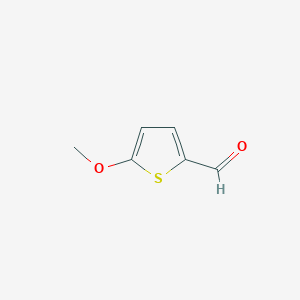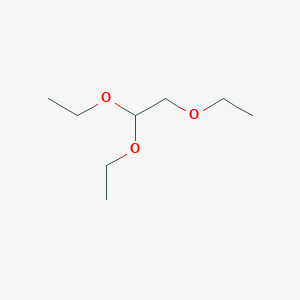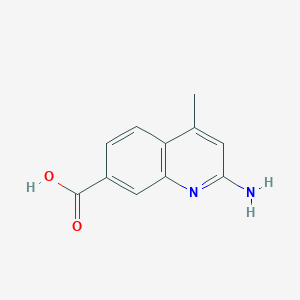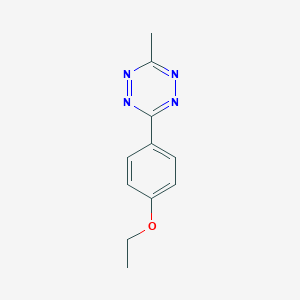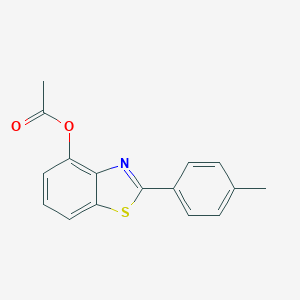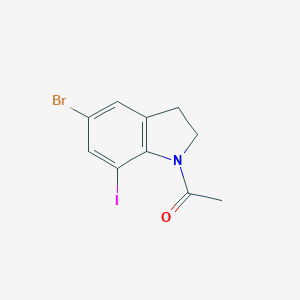
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine, also known as DPI, is a chemical compound that is commonly used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. DPI is widely used in the study of oxidative stress, inflammation, and other cellular processes that are influenced by ROS.
Mécanisme D'action
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine works by inhibiting the activity of NADPH oxidase, an enzyme that is involved in the production of ROS in cells. NADPH oxidase generates ROS by transferring electrons from NADPH to oxygen, resulting in the production of superoxide anion. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine inhibits this process by binding to the flavin adenine dinucleotide (FAD) cofactor of NADPH oxidase, preventing the transfer of electrons and the subsequent production of ROS.
Biochemical and Physiological Effects
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has a number of biochemical and physiological effects that are related to its ability to inhibit the production of ROS. It has been shown to reduce oxidative stress in a variety of cell types, and to protect cells from damage caused by ROS. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of extracellular matrix proteins, suggesting that it may have a role in the prevention of tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine is its potency as an inhibitor of NADPH oxidase. It is also relatively easy to synthesize and is commercially available from a number of suppliers. However, 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has some limitations for use in lab experiments. It has been shown to have some off-target effects, and its use can lead to the accumulation of other reactive oxygen species such as hydrogen peroxide. Additionally, 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research involving 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine. One area of interest is the development of more specific inhibitors of NADPH oxidase that do not have off-target effects. Another area of interest is the use of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine in the study of diseases such as cancer and neurodegenerative disorders, where oxidative stress is thought to play a role. Finally, there is interest in the use of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine as a therapeutic agent for the treatment of diseases that are characterized by excessive ROS production.
Méthodes De Synthèse
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,3-dihydroindene-2-carboxylic acid with isobutyraldehyde and methylamine. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine.
Applications De Recherche Scientifique
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine is widely used in scientific research as a tool to study the role of ROS in various cellular processes. It has been shown to inhibit the production of ROS in a variety of cell types, including neutrophils, macrophages, and endothelial cells. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has also been used to study the role of ROS in diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
122393-67-3 |
|---|---|
Nom du produit |
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine |
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1,1-dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C14H22N2/c1-8(2)10-7-11-9(12(15)13(10)16)5-6-14(11,3)4/h7-8H,5-6,15-16H2,1-4H3 |
Clé InChI |
URDKHFWDDRKILL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C(=C1N)N |
SMILES canonique |
CC(C)C1=CC2=C(CCC2(C)C)C(=C1N)N |
Synonymes |
1H-Indene-4,5-diamine, 2,3-dihydro-1,1-dimethyl-6-(1-methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








